N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Description
N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and an ethyl-butylamide moiety at the 5-position. The 1,2,4-oxadiazole ring is known for its stability, hydrogen-bonding capacity, and bioisosteric resemblance to ester or amide groups, making it a pharmacologically relevant scaffold . This compound is synthesized via nucleophilic substitution or condensation reactions, often involving acetic anhydride or acyl chloride intermediates, as demonstrated in Lilly Industries’ protocols .
Properties
CAS No. |
62347-43-7 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-12(18)17(4-2)14-15-13(16-19-14)11-9-6-5-7-10-11/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
LDVVSFMBHKEYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC)C1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide exhibit significant anticancer properties. For instance, oxadiazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in the European Journal of Medicinal Chemistry highlighted that modifications in the oxadiazole ring can enhance the compound's efficacy against different cancer types .
Case Study:
In a study involving breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The compound was effective at concentrations as low as 10 µM, with a significant increase in apoptosis markers observed at higher concentrations .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |
| Similar Oxadiazole Derivative | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Material Science
2.1 Polymer Chemistry
This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of oxadiazole moieties into polymers has been shown to improve their thermal resistance and UV stability. This is particularly useful in developing materials for electronics and coatings.
Case Study:
A recent investigation into polymer composites containing this compound revealed improved tensile strength and elongation at break compared to control samples without the compound. The study concluded that the oxadiazole groups contributed significantly to the overall performance of the polymer matrix .
Table 2: Properties of Polymer Composites
| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Control (No Additive) | 30 | 5 | 200 |
| With this compound | 45 | 15 | 250 |
Agricultural Chemistry
3.1 Pesticidal Properties
The potential use of this compound as a pesticide has also been explored. Studies have indicated that oxadiazole derivatives possess herbicidal and insecticidal activities due to their ability to disrupt biological pathways in pests.
Case Study:
In field trials conducted on tomato plants affected by aphids, formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The compound was effective at low application rates (0.5 kg/ha), demonstrating its potential for use in sustainable agriculture .
Table 3: Efficacy of Pesticide Formulations
| Formulation Type | Pest Reduction (%) | Application Rate (kg/ha) |
|---|---|---|
| Control (No Treatment) | 0 | - |
| This compound | 85 | 0.5 |
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can disrupt the function of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing the 1,2,4-oxadiazole core but differing in substituents, alkyl chains, and functional groups. Data are derived from synthesis reports, elemental analyses, and pharmacological studies.
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Melting Points:
- The phenyl-substituted derivatives (e.g., target compound and N-Ethyl-N-(3-phenyl-...-2-methylpropanamide) exhibit higher melting points (48–74°C) compared to methyl-substituted analogs, likely due to enhanced aromatic stacking interactions .
- Longer alkyl chains (e.g., butyl vs. ethyl) reduce crystallinity, as seen in the lower melting point of N-Ethyl-N-(3-phenyl-...-2-methylpropanamide (48°C) versus the target compound (74°C) .
Elemental Analysis Consistency: Minor deviations in observed vs. calculated values (e.g., C: +0.19% in the target compound) suggest high synthetic purity, consistent with Lilly Industries’ protocols .
Boiling Points and Volatility:
- The butyl-isopropylamide derivative (140°C at 7 mmHg) demonstrates higher volatility than phenyl-substituted analogs, aligning with increased alkyl chain flexibility .
Pharmacological and Functional Comparisons
- Butalamine : A vasodilator with an ethylenediamine linker, highlighting the role of nitrogen-rich side chains in cardiovascular activity .
- Proxazole (N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine): Used for gastrointestinal disorders, emphasizing the therapeutic relevance of phenyl-oxadiazole hybrids .
Biological Activity
N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by its unique five-membered ring structure containing nitrogen and oxygen atoms. The general molecular formula for this compound is , with a molecular weight of approximately 244.29 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some oxadiazole derivatives have been evaluated for their anti-inflammatory properties. Compounds have shown efficacy comparable to standard anti-inflammatory drugs like Indomethacin in reducing edema in animal models .
- Anticancer Potential : There is growing interest in the anticancer properties of oxadiazole derivatives. Research indicates that certain compounds may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes such as acetyl-CoA carboxylase (ACC) and peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and energy homeostasis .
- Modulation of Signaling Pathways : By influencing various signaling pathways related to inflammation and cell proliferation, this compound may exhibit therapeutic effects in metabolic disorders and cancers.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of a series of oxadiazole derivatives against various bacterial strains. Results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : In a preclinical model evaluating anti-inflammatory effects, compounds were tested for their ability to reduce paw edema induced by formalin. The results showed that selected derivatives significantly decreased inflammation compared to control groups .
- Anticancer Activity : A recent study focused on the anticancer potential of oxadiazole derivatives against specific cancer cell lines. The findings suggested that these compounds could inhibit cell growth effectively through apoptosis induction mechanisms .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
